molecular formula C8H12O B1459540 2,2-Dimethylhex-4-ynal CAS No. 950206-13-0

2,2-Dimethylhex-4-ynal

Cat. No. B1459540
CAS RN: 950206-13-0
M. Wt: 124.18 g/mol
InChI Key: SNQIZIHFWPTEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhex-4-ynal is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . This compound is used for research purposes .

Scientific Research Applications

Synthesis of Benzoxazoles

The reactivity of ynals, such as 2,2-Dimethylhex-4-ynal, plays a pivotal role in the synthesis of benzoxazoles. This process involves a pyrrolidine-catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols. The unique reactivity of the C≡C triple bond in ynals facilitates consecutive conjugate addition reactions, leading to the production of benzoxazoles, which are important in both biological and synthetic contexts (Song et al., 2013).

Catalytic and Asymmetric Sulfonium Ylide Epoxidation

Another application of 2,2-dimethyl compounds, such as 2,5-dimethylthiolanes, is in promoting the asymmetric addition of chiral sulfonium ylides to aldehydes. This process is significant for synthesizing trans-stilbene oxide derivatives with high enantiomeric ratios, showcasing the utility of these compounds in organocatalytic processes (Davoust et al., 2005).

Intermediate in Licofelone Synthesis

2,2-Dimethylhex-4-ynal derivatives have been employed in the synthesis of key intermediates for the production of licofelone, an anti-inflammatory drug. This involves a novel synthesis method for unstable dihydropyrroles, further treated to yield important intermediates in licofelone synthesis (Rádl et al., 2009).

Low-Temperature Oxidation Studies

In studies of low-temperature autoignition chemistry, derivatives of 2,2-Dimethylhex compounds, like 2,5-dimethylhexane, have been investigated. This research helps in understanding the initial oxidation steps in reactions relevant to combustion processes (Rotavera et al., 2014).

properties

IUPAC Name

2,2-dimethylhex-4-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQIZIHFWPTEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-4-ynal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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